3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-dodecyl-2-methylimidazole with benzyl chloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Silver nitrate is often used to replace the chloride ion with a nitrate ion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts with different anions, while substitution reactions can produce a variety of imidazolium derivatives .
Scientific Research Applications
3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. In chemical reactions, its ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
- 1-Benzyl-3-dodecyl-2-methylimidazolium chloride
- 1-Dodecyl-2-methyl-3-benzylimidazolium chloride
- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride
Uniqueness: 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride is unique due to its specific combination of benzyl, dodecyl, and methyl groups attached to the imidazolium core. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1-benzyl-3-dodecyl-2-methylimidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20H,3-11,15,18,21H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBODPHKDNYVCEJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943360 | |
Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21054-72-8 | |
Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21054-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021054728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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